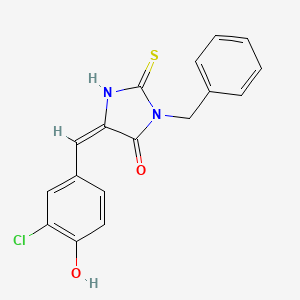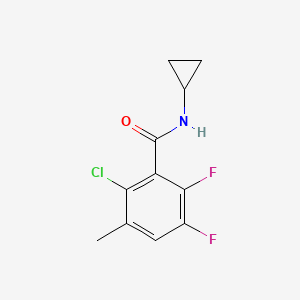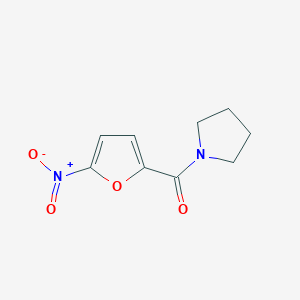
3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone
Overview
Description
3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone, also known as CTI, is a synthetic compound with potential applications in scientific research. This molecule is a member of the imidazolidinone family and has been synthesized using various methods. CTI has been shown to have a mechanism of action that involves the inhibition of certain enzymes, leading to various biochemical and physiological effects. In
Mechanism of Action
3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone inhibits enzymes such as tyrosinase, lipoxygenase, and xanthine oxidase by binding to their active sites. This leads to a decrease in the production of ROS and inflammatory mediators. 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone also has antioxidant properties and can scavenge free radicals. These mechanisms of action make 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, leading to a decrease in melanin production. This property makes 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone a potential candidate for the treatment of hyperpigmentation disorders. 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of lipoxygenase, leading to a decrease in the production of inflammatory mediators. This property makes 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone a potential candidate for the treatment of inflammation-related disorders. 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has also been shown to have antioxidant properties and can scavenge free radicals, leading to a decrease in oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone in lab experiments is its potential as a candidate for the treatment of various diseases. Its inhibitory effects on enzymes such as tyrosinase, lipoxygenase, and xanthine oxidase make it a potential candidate for the treatment of hyperpigmentation, inflammation, and oxidative stress-related disorders. However, one limitation of using 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity levels of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone and its potential side effects.
Future Directions
There are several future directions for the research of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone. One direction is to determine the toxicity levels of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone and its potential side effects. Another direction is to explore the potential of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone as a candidate for the treatment of various diseases. Further studies are needed to determine the efficacy of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone in animal models and clinical trials. Another direction is to explore the potential of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone as a cosmetic ingredient. Its inhibitory effects on tyrosinase make it a potential candidate for the treatment of hyperpigmentation disorders. Further studies are needed to determine its efficacy in cosmetic formulations.
Scientific Research Applications
3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has potential applications in scientific research, particularly in the field of biochemistry. It has been shown to have inhibitory effects on enzymes such as tyrosinase, lipoxygenase, and xanthine oxidase. These enzymes play important roles in various biochemical pathways and are involved in the production of reactive oxygen species (ROS) and inflammation. 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has also been shown to have antioxidant properties and can scavenge free radicals. These properties make 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone a potential candidate for the treatment of various diseases such as cancer, inflammation, and oxidative stress-related disorders.
properties
IUPAC Name |
(5E)-3-benzyl-5-[(3-chloro-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-13-8-12(6-7-15(13)21)9-14-16(22)20(17(23)19-14)10-11-4-2-1-3-5-11/h1-9,21H,10H2,(H,19,23)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGMDJUJBMSGSS-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Cl)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B4719881.png)

![5-[(2-chlorophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B4719894.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4719898.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4719905.png)
![1-(3-methoxybenzoyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4719908.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)-2-phenylacetamide](/img/structure/B4719910.png)
![N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide](/img/structure/B4719917.png)
![ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate](/img/structure/B4719923.png)
![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4719924.png)



![2-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4719968.png)